molecular formula C13H17N5O B6972106 N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide

Cat. No.: B6972106
M. Wt: 259.31 g/mol
InChI Key: DPRCYQHWXVACAZ-UHFFFAOYSA-N
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Description

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is a compound that features a triazole ring and a pyridine ring connected by a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide typically involves the nucleophilic substitution of a cyano group in a triazine ring by a triazole-amine residue. This reaction can be carried out under solvent-free conditions, and the product is often isolated using column chromatography with chloroform-ethyl acetate as the eluent . The structure of the product can be confirmed using techniques such as 1H NMR and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the triazole and pyridine rings.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, chloroform, ethyl acetate, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the triazole or pyridine rings .

Scientific Research Applications

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The pyridine ring can also interact with various biomolecules, modulating their function . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

Uniqueness

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is unique due to its specific combination of a triazole ring, a pyridine ring, and a hexanamide chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-3-4-5-13(19)17-12-7-6-11(8-15-12)18-10-14-9-16-18/h6-10H,2-5H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCYQHWXVACAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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